2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
Description
Structure and Synthesis: The compound features a thiazole core substituted at position 4 with a thiophen-2-yl group and at position 2 with an acetamide moiety. The acetamide nitrogen is further linked to a 4-(ethylthio)phenyl group.
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS3/c1-2-21-13-7-5-12(6-8-13)10-16(20)19-17-18-14(11-23-17)15-4-3-9-22-15/h3-9,11H,2,10H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIJOTSZNXKMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(ethylthio)benzaldehyde with thiophene-2-carboxylic acid, followed by cyclization to form the thiazole ring. The final step involves the acylation of the resulting intermediate with acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
The compound is explored for its potential as a therapeutic agent due to its ability to interact with biological targets. Notably, compounds containing thiazole rings are often studied for their anticancer properties.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes crucial in cancer cell metabolism.
- Receptor Modulation: It can interact with specific receptors, altering signaling pathways that promote tumor growth.
Case Study:
A series of thiazole derivatives were synthesized and tested for cytotoxic effects against various cancer cell lines. The results indicated that modifications at the para position on the phenyl ring significantly enhanced anticancer activity, suggesting a strong structure-activity relationship (SAR).
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2a | 1.61 | A-431 |
| 2b | 1.98 | Jurkat |
Material Science
The properties of 2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide make it suitable for use in developing advanced materials, such as organic semiconductors. Its unique electronic properties can be harnessed in the fabrication of electronic devices.
Biological Studies
The compound is utilized in studies to understand its interactions with various enzymes and receptors. Its potential as an antimicrobial agent is also being investigated.
Antimicrobial Activity
Research indicates that compounds similar to 2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide exhibit antimicrobial properties against both bacterial and fungal species.
Case Study:
In vitro antimicrobial activity was evaluated against Gram-positive and Gram-negative bacteria, demonstrating promising results for derivatives of thiazole compounds.
Summary of Key Findings
The applications of 2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide span several fields:
- Medicinal Chemistry: Potential anticancer agent with enzyme inhibition and receptor modulation capabilities.
- Material Science: Suitable for organic semiconductor development.
- Biological Studies: Investigated for antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Key Properties :
- Molecular weight : Estimated ~403.5 g/mol (based on structural analogs).
- Polarity : Moderate (due to sulfur atoms and acetamide group).
- Potential applications: Antimicrobial, anti-inflammatory, or enzyme inhibitory activity inferred from structural analogs .
Comparison with Similar Compounds
Structural Analogs in Thiazole-Acetamide Family
The following table compares the target compound with key analogs from the evidence:
Key Differences and Implications
Substituent Effects: Thiophen-2-yl vs. Phenyl/Piperazine: The target’s thiophene ring introduces a smaller heterocycle with distinct electronic properties compared to bulkier piperazine derivatives (e.g., Compound 6). This may enhance membrane permeability but reduce enzyme-binding affinity due to fewer hydrogen-bonding sites .
Biological Activity: Antimicrobial Potential: While the target lacks direct activity data, analogs with thiophene-triazole motifs (e.g., ) show MIC values as low as 6.25 μg/mL against bacterial strains. The ethylthio group may similarly enhance activity against Gram-negative pathogens . Enzyme Inhibition: Piperazine-containing analogs (e.g., Compound 14) exhibit MMP-9 inhibition (IC₅₀: 9.8 μM), suggesting the target’s thiophene could modulate selectivity toward other metalloproteinases .
Synthetic Complexity :
- The target compound likely requires fewer steps than triazole-linked analogs (e.g., ), as it avoids click chemistry or multi-step heterocycle formation. However, the ethylthio group may necessitate protection/deprotection strategies during synthesis .
Biological Activity
The compound 2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a member of a class of thiazole derivatives known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is . The compound features an ethylthio group and a thiophene-substituted thiazole, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Weight | 346.5 g/mol |
| IUPAC Name | 2-(4-ethylsulfanylphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
| CAS Number | 922696-69-3 |
The biological activity of this compound has been attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation pathways, which are common targets in drug design.
- Receptor Interaction : The compound could interact with specific receptors involved in disease pathways, potentially modulating their activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide have shown effectiveness against various bacterial strains. A study found that similar thiazole derivatives had minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus .
Anticancer Activity
In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar structural motifs were tested against A549 lung cancer cells and exhibited significant cytotoxicity through mechanisms involving DNA synthesis inhibition and caspase activation . The presence of the thiazole ring is often linked to enhanced anticancer activity due to its ability to interfere with cellular signaling pathways.
Antiviral Activity
Thiazole derivatives have also been explored for their antiviral potential. Some studies suggest that modifications in the thiazole structure can lead to compounds with potent activity against viral targets, such as the hepatitis C virus (HCV). The structure of 2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide positions it well for further investigation in this area .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups at specific positions on the phenyl ring significantly enhances biological activity. For instance, substituents at the ortho position have been shown to improve potency against bacterial and cancerous cells .
Case Studies
- Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested for antimicrobial activity, revealing that compounds similar to 2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide exhibited promising results against resistant bacterial strains .
- Anticancer Research : In a study assessing various thiazole derivatives, those with structural similarities to the target compound demonstrated significant cytotoxic effects on tumor cells, suggesting potential therapeutic applications in oncology .
Q & A
Basic: What are the recommended synthetic routes for 2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide?
Answer:
The compound’s synthesis likely involves modular strategies common to thiazole-acetamide derivatives. Key steps include:
- Thiazole Core Formation : React 2-amino-4-(thiophen-2-yl)thiazole with an appropriate acetylating agent (e.g., acetonitrile in the presence of anhydrous AlCl₃, as shown in analogous syntheses of N-(4-phenyl-2-thiazolyl)acetamide derivatives .
- Acetamide Coupling : Use a chloroacetamide intermediate (e.g., 2-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide) with 4-(ethylthio)phenyl groups via nucleophilic substitution. Triethylamine in dimethyl ketone can facilitate this step, as demonstrated in similar acetamide syntheses .
- Purification : Recrystallization from ethanol or chromatography for high purity (>95%) .
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
Rigorous characterization requires:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions, acetamide linkage, and thiophene/thiazole ring integration. For example, ¹H NMR peaks at δ 2.5–3.0 ppm (ethylthio group) and δ 6.5–8.0 ppm (aromatic protons) are expected .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₉H₁₈N₂O₂S₃: calculated ~426.05 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Bands at ~1650–1700 cm⁻¹ (C=O stretch) and ~1250–1350 cm⁻¹ (C-S bond) confirm functional groups .
Advanced: How can computational methods optimize the synthesis and reactivity of this compound?
Answer:
Integrate quantum chemical calculations and reaction path analysis to:
- Predict Reaction Pathways : Use density functional theory (DFT) to model intermediate stability and transition states (e.g., AlCl₃-catalyzed acetylation) .
- Solvent Optimization : Machine learning (ML) models trained on datasets of thiazole-acetamide reactions can identify solvent systems (e.g., dimethylformamide vs. acetone) that maximize yield .
- Electronic Effects : Compute frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in thiophene-thiazole coupling .
Advanced: How should researchers design assays to evaluate its biological activity?
Answer:
Given structural similarities to bioactive thiazole derivatives:
- Antimicrobial Screening : Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with control compounds like sulfamethoxazole .
- Anticancer Profiling : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include a structure-activity relationship (SAR) study by modifying the ethylthio or thiophene groups .
- Mechanistic Studies : Use molecular docking to simulate interactions with target enzymes (e.g., thymidylate synthase for anticancer activity) .
Advanced: How to resolve contradictions in biological activity data across structurally similar compounds?
Answer:
Discrepancies (e.g., variable antifungal activity in thiazole derivatives) may arise from:
- Substituent Effects : Systematically vary substituents (e.g., ethylthio vs. methoxy groups) and correlate with bioactivity using multivariate analysis .
- Experimental Conditions : Standardize assay protocols (e.g., inoculum size, incubation time) to minimize variability. Cross-validate results in multiple labs .
- Physicochemical Properties : Measure logP (hydrophobicity) and solubility to assess bioavailability differences. For example, ethylthio groups may enhance membrane permeability over polar substituents .
Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?
Answer:
- Solvent Screening : Test mixed solvents (e.g., ethanol/water, DMSO/hexane) to induce slow crystallization. Ethanol is effective for similar acetamides .
- Temperature Gradients : Gradual cooling (e.g., 40°C → 4°C) promotes ordered crystal lattice formation .
- Additive Use : Introduce trace co-solvents (e.g., acetonitrile) or salts (e.g., NH₄PF₆) to disrupt amorphous aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
